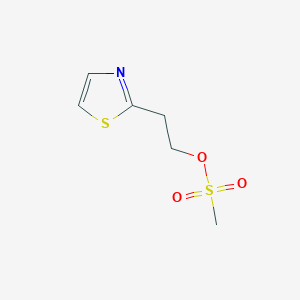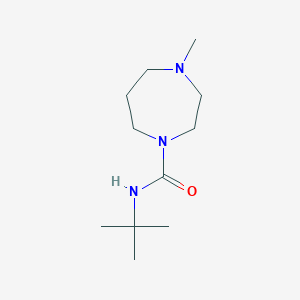
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is also known as Furosemide, and it has been studied for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production.
Mécanisme D'action
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys. This leads to increased urine production and a decrease in blood volume, which in turn reduces blood pressure. Furosemide acts on the thick ascending limb of the loop of Henle in the kidneys, where it inhibits the Na+/K+/2Cl- cotransporter. This results in a decrease in the reabsorption of sodium and chloride ions, leading to increased urine production.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects. It has been shown to reduce blood pressure, increase urine output, and improve renal function. Furosemide also has a diuretic effect, which can lead to dehydration if not used properly. In addition, Furosemide can cause electrolyte imbalances, particularly hypokalemia, which can be dangerous if left untreated.
Avantages Et Limitations Des Expériences En Laboratoire
Furosemide has a number of advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. Furosemide also has a number of potential therapeutic applications, making it a useful compound for studying the mechanisms of action and potential side effects. However, Furosemide also has limitations for use in lab experiments. It can be difficult to control the dosage and administration of the compound, and it can also be difficult to obtain accurate measurements of urine output and electrolyte levels.
Orientations Futures
There are a number of future directions for research on Furosemide. One area of research could focus on the development of new derivatives of Furosemide that have improved therapeutic properties and reduced side effects. Another area of research could focus on the use of Furosemide in combination with other compounds for the treatment of hypertension, congestive heart failure, and edema. Finally, research could focus on the development of new methods for the administration of Furosemide, such as transdermal patches or inhalers, to improve patient compliance and reduce side effects.
Méthodes De Synthèse
The synthesis of Furosemide involves the reaction of 2-amino-5-chlorobenzophenone with furan-2-carboxylic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with 2-methoxyphenethylamine to yield Furosemide. This synthesis method has been well-established and has been used in the production of Furosemide for research purposes.
Applications De Recherche Scientifique
Furosemide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, congestive heart failure, and edema. Furosemide has also been studied for its potential use in the treatment of acute renal failure, chronic renal failure, and nephrotic syndrome. The compound has been shown to be effective in reducing blood pressure, increasing urine output, and improving renal function.
Propriétés
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-6-3-2-5-14(16)10-11-20-18(23)13-22-19(24)9-8-15(21-22)17-7-4-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXNHKKVBZLDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2903476.png)



![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2903484.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2903487.png)

![1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2903491.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2903492.png)


